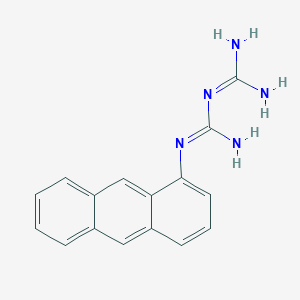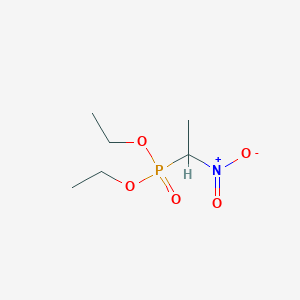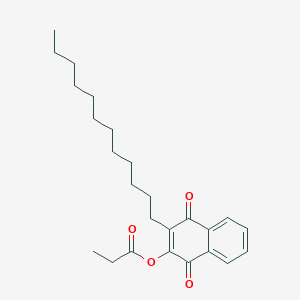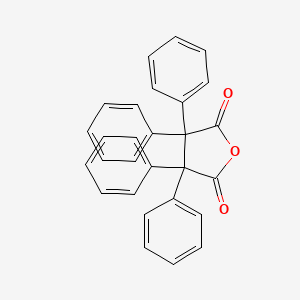
3,3,4,4-Tetraphenyloxolane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4-Tetraphenyloxolane-2,5-dione is a heterocyclic compound with the molecular formula C20H14O3 It is a white crystalline solid with a distinct chemical structure that includes a five-membered oxolane ring substituted with four phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetraphenyloxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzil with diphenylacetylene in the presence of a catalyst such as iodine or a Lewis acid. The reaction is carried out under reflux conditions, often in a solvent like acetic acid or toluene, to facilitate the formation of the oxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3,3,4,4-Tetraphenyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced oxolane rings.
Substitution: Halogenated phenyl derivatives.
科学研究应用
3,3,4,4-Tetraphenyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism of action of 3,3,4,4-Tetraphenyloxolane-2,5-dione involves its interaction with molecular targets through its reactive oxolane ring and phenyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in research.
相似化合物的比较
Similar Compounds
3,3,4,4-Tetramethyloxolane-2,5-dione: A similar compound with methyl groups instead of phenyl groups.
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione: Another related compound with a tetrahydrofuran ring.
Uniqueness
3,3,4,4-Tetraphenyloxolane-2,5-dione is unique due to its phenyl substitutions, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
58794-95-9 |
|---|---|
分子式 |
C28H20O3 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
3,3,4,4-tetraphenyloxolane-2,5-dione |
InChI |
InChI=1S/C28H20O3/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26(30)31-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
LVFFMDCJXAFYKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C(=O)OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


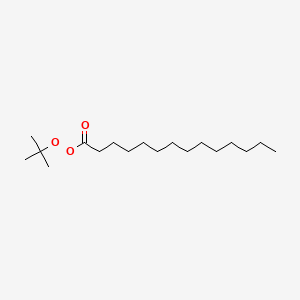


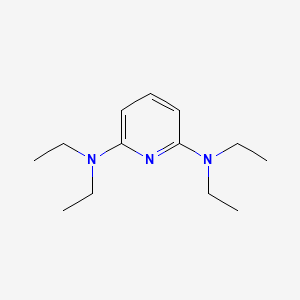
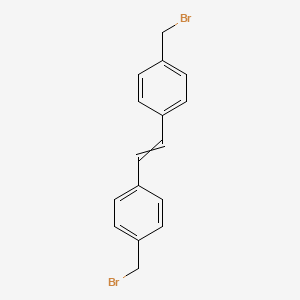

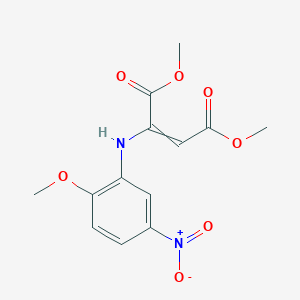
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
